![molecular formula C22H17ClN2S B2596445 2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide CAS No. 339277-36-0](/img/structure/B2596445.png)
2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide
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Overview
Description
Synthesis Analysis
An imidazole derivative similar to the compound was synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . This method could potentially be adapted for the synthesis of “2-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide”.Molecular Structure Analysis
The structure of similar compounds has been confirmed using various spectroscopic and analytical techniques . For instance, a related compound was characterized using FTIR, 1H, and 13C NMR .Scientific Research Applications
Crystal Structure Analysis
- Synthesis and Structural Analysis : Research by (Sharma et al., 2019) highlights the synthesis of a structurally similar compound, emphasizing crystal structure analysis and molecular interactions.
Polymer Chemistry
- Polyimide Synthesis : (Ghaemy & Alizadeh, 2009) discuss the synthesis of soluble and thermally stable polyimides from diamine monomers containing imidazole groups, indicating applications in materials science.
Chromotropic Properties
- Chromotropic Studies : A study by (Sakaino, 1983) explores the structural and chromotropic properties of imidazole derivatives, demonstrating their potential in color-changing applications.
Optical Properties
- Polyamide-Ether Synthesis : (Ghaemy et al., 2013) investigate novel poly(amide-ether)s bearing imidazole pendants, focusing on their physical and optical properties.
- Excited-State Intramolecular Proton Transfer : Research by (Somasundaram et al., 2018) explores the photophysical properties of imidazole-based molecules, relevant for optical applications.
Catalytic Properties
- Heterocyclic-Carbene Complex of Palladium : The work of (Shi et al., 2011) illustrates the synthesis and catalytic properties of a palladium complex with an imidazole ligand, indicating applications in catalysis.
Chemosensors
- Detection of Cyanide and Mercury Ions : A study by (Emandi et al., 2018) focuses on imidazole-based chemosensors for detecting cyanide and mercury ions, demonstrating potential applications in environmental monitoring.
Synthesis Methodology
- Synthesis of Imidazole Derivatives : (Srinivas & Koya, 2020) present a method for synthesizing imidazole derivatives, highlighting the importance of efficient synthesis techniques.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets to exert their effects . For instance, an imidazole derivative was screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S/c23-19-14-8-7-13-18(19)15-26-22-24-20(16-9-3-1-4-10-16)21(25-22)17-11-5-2-6-12-17/h1-14H,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBAYIUWSVTKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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